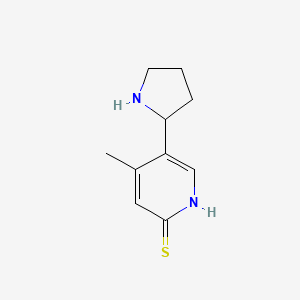
Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene is a complex organometallic compound that features a cobalt center coordinated with diiodo ligands, formaldehyde, and a pentamethylcyclopentadiene ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of cobalt(II) iodide with 1,2,3,5,5-pentamethylcyclopenta-1,3-diene in the presence of formaldehyde. The reaction is carried out under an inert atmosphere to prevent oxidation and is often conducted at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state cobalt complexes.
Substitution: Ligands such as diiodo or formaldehyde can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require the use of ligands like phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction could produce cobalt(0) species. Substitution reactions can result in a variety of cobalt-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: The compound’s reactivity with biological molecules is studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism by which diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene exerts its effects involves the coordination of the cobalt center with various ligands. This coordination can activate the cobalt center for catalytic reactions, facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A similar compound that serves as a precursor to various cyclopentadienyl complexes.
Cobalt(II) Iodide: Another cobalt complex that can be used in similar catalytic applications.
Formaldehyde: A common reagent in organic synthesis with various applications.
Uniqueness
Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene is unique due to its specific combination of ligands and the resulting structural and electronic properties. This uniqueness makes it particularly valuable in catalytic applications and in the study of organometallic chemistry.
Eigenschaften
Molekularformel |
C11H17CoI2O |
|---|---|
Molekulargewicht |
477.99 g/mol |
IUPAC-Name |
diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15.CH2O.Co.2HI/c1-7-6-10(4,5)9(3)8(7)2;1-2;;;/h1-5H3;1H2;;2*1H/q-1;;+3;;/p-2 |
InChI-Schlüssel |
HOYLPHNEWBRNIB-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.C=O.[Co+](I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B11826965.png)






![(3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11827004.png)


![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11827019.png)
![(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene](/img/structure/B11827030.png)
